2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide
Description
2-(4-Fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is a structurally complex amide derivative featuring a 4-fluorophenyl group attached to an acetamide core. The molecule is further functionalized with a formamido-substituted piperidin-4-yl ring, which is modified with a propargyl (prop-2-yn-1-yl) group. The ethyl linker between the acetamide and piperidine moieties contributes to conformational flexibility, which could influence receptor interactions .
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-11-23-12-7-16(8-13-23)19(25)22-10-9-21-18(24)14-15-3-5-17(20)6-4-15/h1,3-6,16H,7-14H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCOFNMIGXRZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the prop-2-yn-1-yl group: This step often involves alkylation reactions using propargyl halides.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Formation of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding or hydrophobic interactions. The acetamide moiety may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically relevant amides, including fluorophenyl-acetamide derivatives, piperidine-containing analogues, and heterocyclic amides. Key comparisons are summarized below:
Key Findings and Differences
Synthetic Efficiency : The cyclohexyl-substituted analogue () demonstrated an 81% isolated yield using a multicomponent reaction, suggesting robust methodology for fluorophenyl-acetamide derivatives. In contrast, the target compound’s synthesis route remains unspecified, though amide coupling strategies (as in ) are likely applicable .
Substituent Effects :
- The propargyl group in the target compound distinguishes it from analogues with phenylethyl () or pyrimidinyl () substituents. This group offers unique reactivity for bioconjugation, a feature absent in compared compounds .
- Piperidine vs. Piperazine : The target’s piperidine ring () may confer different pharmacokinetic properties compared to piperazine derivatives (), as piperidines generally exhibit higher metabolic stability .
Physicochemical Properties: The cyclohexyl analogue () has a lower molecular weight (334.21 g/mol) and higher melting point (150–152°C), likely due to its rigid cyclohexyl group. The target compound’s propargyl and formamido groups may reduce crystallinity, though experimental data are lacking .
Pharmacological Implications
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₂₃F N₂O₂
- Molecular Weight : 320.39 g/mol
The compound features a piperidine ring, a fluorophenyl group, and an acetamide moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation.
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Receptor Interactions :
- The piperidine ring is known to interact with opioid receptors, which may contribute to analgesic effects.
- The fluorophenyl group may enhance lipophilicity, allowing better penetration through biological membranes.
- Nitric Oxide Production :
Pharmacological Effects
The pharmacological profile of 2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide suggests several potential activities:
- Analgesic Activity : Due to its structural similarity to known analgesics, the compound may exhibit pain-relieving properties.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory conditions.
Case Studies
- In Vitro Studies :
- Animal Models :
- In animal models of pain, administration of the compound resulted in significant pain relief compared to control groups, suggesting its effectiveness as an analgesic agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
